![molecular formula C37H46O15 B1673284 [(1R,2R,4S,5S,6R,7R,9S,10S,11S,13R,15S)-2,5,7,9,11-Pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl] benzoate CAS No. 57701-86-7](/img/structure/B1673284.png)

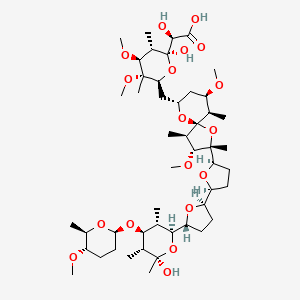

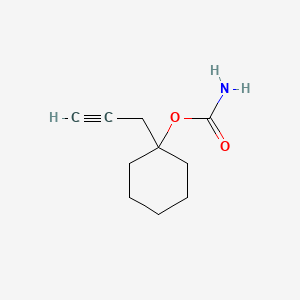

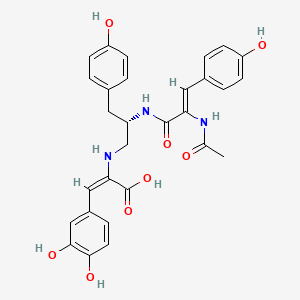

[(1R,2R,4S,5S,6R,7R,9S,10S,11S,13R,15S)-2,5,7,9,11-Pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl] benzoate

Übersicht

Beschreibung

Kansuinin A ist eine Diterpenoidverbindung, die aus den Wurzeln der traditionellen chinesischen Heilpflanze Euphorbia kansui isoliert wurde. Es ist bekannt für seine antiviralen und krebshemmenden Eigenschaften, was es zu einem interessanten Forschungsgegenstand in verschiedenen wissenschaftlichen Bereichen macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Kansuinin A beinhaltet die Extraktion aus Euphorbia kansui mit Ethylacetat. Die Verbindung wird anschließend mit Hilfe von zweidimensionaler präparativer Hochleistungsflüssigkeitschromatographie (HPLC) und Echtzeit-Zellanalyse (RTCA) isoliert. Diese Methode gewährleistet eine hohe Reinheit und effiziente Trennung von Kansuinin A zusammen mit anderen verwandten Verbindungen .

Industrielle Produktionsmethoden

Der Einsatz fortschrittlicher chromatographischer Techniken stellt die Isolierung von Kansuinin A in ausreichenden Mengen für die Forschung und potenzielle therapeutische Anwendungen sicher .

Chemische Reaktionsanalyse

Arten von Reaktionen

Kansuinin A unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Hydrolyse, Dehydration und Methylierung. Diese Reaktionen sind für seine Biotransformation und Aktivitätsmodulation unerlässlich .

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Hydrolyse: Saure oder basische Bedingungen unter Verwendung von Salzsäure oder Natriumhydroxid.

Dehydration: In der Regel beinhaltet dies das Erhitzen unter vermindertem Druck.

Methylierung: Verwendet Methylierungsmittel wie Methyliodid.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind Metaboliten mit niedrigerer Polarität, die für die biologische Aktivität der Verbindung entscheidend sind .

Wissenschaftliche Forschungsanwendungen

Kansuinin A hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Modellverbindung für die Untersuchung der Diterpenoidsynthese und -reaktionen verwendet.

Biologie: Untersucht hinsichtlich seiner Rolle bei der Modulation der Darmflora und verwandter Stoffwechselfunktionen.

Medizin: Zeigt signifikante antivirale und krebshemmende Aktivitäten, was es zu einem potenziellen Kandidaten für die Arzneimittelentwicklung macht.

Industrie: Wird bei der Entwicklung von bioaktiven Verbindungen und Naturstoffbibliotheken eingesetzt .

Wirkmechanismus

Kansuinin A entfaltet seine Wirkung, indem es die Aktivierung des Signaltransduktors und Aktivators der Transkription 3 (Stat3) hemmt, die durch Interleukin-6 (IL-6) induziert wird. Diese Hemmung ist entscheidend für seine antiviralen und krebshemmenden Aktivitäten. Die Verbindung moduliert die Darmflora, erhöht den Reichtum an Lactobacillus und verringert die Häufigkeit von Helicobacter, die am Kohlenhydrat- und Aminosäurestoffwechsel beteiligt sind .

Wissenschaftliche Forschungsanwendungen

Kansuinin A has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying diterpenoid synthesis and reactions.

Biology: Investigated for its role in modulating gut microbiota and related metabolic functions.

Medicine: Exhibits significant antiviral and anticancer activities, making it a potential candidate for drug development.

Industry: Utilized in the development of bioactive compounds and natural product libraries .

Wirkmechanismus

Target of Action

Kansuinin A, a diterpenoid compound isolated from Euphorbia kansui, primarily targets the Interleukin-6 (IL-6) pathway . IL-6 is a cytokine that plays a crucial role in immune response, inflammation, and hematopoiesis. It is also involved in the pathogenesis of various diseases, including cancer .

Mode of Action

Kansuinin A inhibits the activation of Signal Transducer and Activator of Transcription 3 (STAT3) induced by IL-6 . STAT3 is a transcription factor that is activated in response to various cytokines and growth factors. Once activated, it translocates to the nucleus where it influences the expression of various genes that regulate cell growth, survival, and differentiation .

Biochemical Pathways

Kansuinin A modulates the gut microbiota, leading to an increase in Lactobacillus and a decrease in Helicobacter . These changes in the gut microbiota are associated with alterations in carbohydrate and amino acid metabolism . The modulation of gut microbiota by Kansuinin A may contribute to its therapeutic effects, particularly in the context of malignant ascites .

Pharmacokinetics

Given its solubility in dmso , it is likely that Kansuinin A is well-absorbed and distributed in the body

Result of Action

Kansuinin A exhibits antiviral and anticancer activity . By inhibiting the activation of STAT3, Kansuinin A can suppress the proliferation of cancer cells . In addition, by modulating the gut microbiota, Kansuinin A can ameliorate conditions such as malignant ascites .

Action Environment

The action of Kansuinin A can be influenced by various environmental factors. For instance, the composition of the gut microbiota, which can be affected by diet and other environmental factors, can influence the efficacy of Kansuinin A Additionally, the stability of Kansuinin A may be affected by factors such as pH and temperature

Biochemische Analyse

Biochemical Properties

The biochemical properties of Kansuinin A are not fully understood yet. It is known that Kansuinin A is one of the active components of E. kansui, which has been associated with a variety of biological activities, such as anti-inflammatory, antiallergic, anticancer, and antinematodal activities .

Cellular Effects

Kansuinin A has been found to have inhibitory effects on the proliferation of A549 (human lung cancer cells) and Hep-G2 (human liver cancer cells) . This suggests that Kansuinin A may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its antitumor activity suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of kansuinin A involves the extraction from Euphorbia kansui using ethyl acetate. The compound is then isolated using two-dimensional preparative high-performance liquid chromatography (HPLC) and real-time cell analysis (RTCA). This method ensures high purity and efficient separation of kansuinin A along with other related compounds .

Industrial Production Methods

The use of advanced chromatographic techniques ensures the isolation of kansuinin A in sufficient quantities for research and potential therapeutic applications .

Analyse Chemischer Reaktionen

Types of Reactions

Kansuinin A undergoes various chemical reactions, including oxidation, hydrolysis, dehydration, and methylation. These reactions are essential for its biotransformation and activity modulation .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Dehydration: Typically involves heating under reduced pressure.

Methylation: Utilizes methylating agents like methyl iodide.

Major Products Formed

The major products formed from these reactions include metabolites with lower polarity, which are crucial for the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Kansuiphorin C: Ein weiteres Diterpenoid aus Euphorbia kansui mit ähnlichen biologischen Aktivitäten.

Kansuinin B, D, E, G: Verwandte Verbindungen, die aus der gleichen Pflanze isoliert wurden, jede mit einzigartigen strukturellen und biologischen Eigenschaften.

Einzigartigkeit

Kansuinin A ist einzigartig aufgrund seiner spezifischen Hemmung der IL-6-induzierten Stat3-Aktivierung und seiner signifikanten Modulation der Darmflora. Diese Eigenschaften machen es zu einer wertvollen Verbindung für weitere Forschung und potenzielle therapeutische Anwendungen .

Eigenschaften

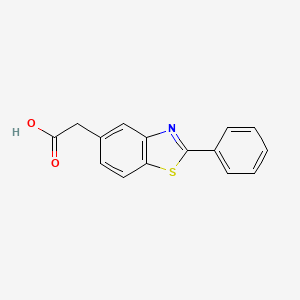

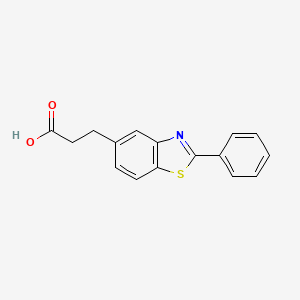

IUPAC Name |

[(1R,2R,4S,5S,6R,7R,9S,10S,11S,13R,15S)-2,5,7,9,11-pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H46O15/c1-17-16-36(51-24(8)42)26(28(17)46-20(4)38)29(47-21(5)39)18(2)30(48-22(6)40)31(50-34(44)25-14-12-11-13-15-25)33(49-23(7)41)35(9,10)32-27(43)19(3)37(36,45)52-32/h11-15,17,19,26,28-33,45H,2,16H2,1,3-10H3/t17-,19-,26+,28-,29-,30-,31+,32-,33+,36+,37+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHCUWUNVKZFBM-ADCMAJNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C1OC(=O)C)C(C(=C)C(C(C(C(C3C(=O)C(C2(O3)O)C)(C)C)OC(=O)C)OC(=O)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C)[C@H](C(=C)[C@@H]([C@H]([C@H](C([C@@H]3C(=O)[C@@H]([C@]2(O3)O)C)(C)C)OC(=O)C)OC(=O)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H46O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30973298 | |

| Record name | 1,3a,9,11,13-Pentakis(acetyloxy)-4-hydroxy-2,5,8,8-tetramethyl-12-methylidene-6-oxotetradecahydro-1H-4,7-epoxycyclopenta[12]annulen-10-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

730.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57701-86-7 | |

| Record name | Kansuinin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057701867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3a,9,11,13-Pentakis(acetyloxy)-4-hydroxy-2,5,8,8-tetramethyl-12-methylidene-6-oxotetradecahydro-1H-4,7-epoxycyclopenta[12]annulen-10-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Kansuinin A is recognized for its ability to induce the production of nerve growth factor (NGF) in L-M cells [, ]. It achieves this by stimulating cyclooxygenase activity, leading to the production of prostaglandins D2 and E2, which are essential for NGF induction [, ].

A: Yes, Euphorbia kansui contains several jatrophane diterpenes, but their activities differ. For instance, Kansuinin E exhibits a specific survival effect on fibroblasts expressing TrkA, the high-affinity receptor for NGF, while Kansuinin D does not affect cell division [, ].

A: Research suggests that Kansuinin A is a more potent inducer of NGF production compared to other known inducers, such as ingenol triacetate []. While ingenol triacetate displays activity over a wider dose range, Kansuinin A exhibits the most potent activity [].

ANone: Kansuinin A possesses the molecular formula C37H46O12 and a molecular weight of 686.76 g/mol.

A: The structure of Kansuinin A has been elucidated through various spectroscopic analyses, including nuclear magnetic resonance (NMR) spectroscopy. This technique provides detailed information about the compound's structure, including the connectivity of atoms and the spatial arrangement of its molecular groups [, , , ].

A: While detailed pharmacokinetic data is limited, a study investigated the excretion profile of Kansuinin A in rats using a validated UFLC‐MS/MS method []. This research provides insights into the compound's elimination pathways but further studies are needed to understand its absorption, distribution, and metabolism.

A: While direct in vivo studies focusing on the NGF-inducing activity of Kansuinin A are limited, researchers have explored the effects of Hericium erinaceus, a mushroom known to contain hericenones (compounds that promote NGF synthesis), on NGF levels in mice. The study observed increased NGF mRNA expression in the hippocampus of mice fed with Hericium erinaceus []. This finding suggests the potential therapeutic benefit of NGF inducers and warrants further investigation into the in vivo effects of Kansuinin A.

A: A patent describes a method for the large-scale preparation of Kansuinin B, another jatrophane diterpene found in Euphorbia kansui []. This method utilizes a three-dimensional liquid chromatography technique with specific chromatographic columns and mobile phases. While this method focuses on Kansuinin B, it highlights the potential for developing similar techniques for the large-scale isolation and purification of Kansuinin A.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-[(Z)-2-ethylbut-2-enyl]-1,6,8-trihydroxy-9,10-dioxoanthracene-2-carboxylate](/img/structure/B1673215.png)